molecular formula C12H11ClN2O3 B1335641 methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 1158589-04-8

methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No. B1335641
M. Wt: 266.68 g/mol
InChI Key: AGUAVWOOIHFSBN-UHFFFAOYSA-N
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Description

The compound "methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in various fields, including pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, regiospecific transformations, and cyclization reactions. For instance, the synthesis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline involves elemental analysis and X-ray single crystal diffraction . Similarly, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester is regiospecific, with single-crystal X-ray analysis providing unambiguous structure determination . Another example is the synthesis of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, which is achieved through a transition metal-free direct sulfenylation of 1-aryl pyrazolones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction studies. For example, the compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol crystallizes in the monoclinic crystal class and its structure is confirmed by X-ray diffraction . Density functional theory (DFT) calculations are also used to predict the geometry and vibrational frequencies of these compounds, as seen in the study of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, the multicomponent reaction catalyzed by sodium acetate leads to the formation of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, which are promising compounds for cardiovascular disease therapy . Additionally, the reaction of methyl (5-oxopyrazol-3-yl)acetate with methylthiocyanate in the presence of Ni(OAc)2 gives a heterocyclic N,S-ketene acetal, which is a useful synthon for constructing pyrazolo[4,3-c]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the crystal packing of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone is characterized by C-H...O hydrogen bonds, which influence its solid-state properties . The thermodynamic properties of these compounds, such as heat capacity and entropy, can be calculated based on vibrational analyses, as demonstrated for 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline . Antimicrobial studies of pyrazole derivatives, such as 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, also highlight their potential applications in pharmaceuticals .

Scientific Research Applications

Fungicidal Applications

Synthesis and Fungicidal Activity : A series of novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate compounds were synthesized, including derivatives of methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate. These compounds demonstrated moderate fungicidal activity against Rhizoctonia solani, particularly the 3-chlorophenyl, 4-chlorophenyl, and 4-fluoro-3-(trifluoromethyl) derivatives, suggesting potential applications in agriculture and plant protection (Liu et al., 2014).

Structural Studies and Biological Activity : Further studies on oxime ether derivatives containing 1-aryl-3-oxypyrazoles, structurally related to methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, revealed their fungicidal activities. The ester 2-(2-({(1-(4-chlorophenyl)-1H-pyrazol-3-yl)-oxy}methyl)phenyl)-2-(methoxyimino)acetate showcased significant activity, surpassing the control compound pyraclostrobin. This highlights the compound's potential for agricultural fungicide development (Lv et al., 2015).

Crystallographic and Structural Insights

Crystal Structure Determination : The crystal structures of compounds related to methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate have been determined, providing valuable information for understanding their chemical behavior and interactions. For instance, the crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester were elucidated, offering insights into their conformational and packing characteristics, which are crucial for their chemical and biological activities (Kumarasinghe et al., 2009).

Molecular Docking and Anticancer Properties : The molecular docking studies of certain pyrazole derivatives, closely related to the methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, have shown promising results. These studies provide insights into their potential as anticancer and antimicrobial agents, opening up possibilities for pharmaceutical applications. For example, some compounds displayed higher anticancer activity compared to the reference drug doxorubicin, indicating their potential in cancer therapy (Hafez et al., 2016).

Future Directions

The future directions for “methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

methyl 2-[2-(3-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-3-8(13)5-10/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUAVWOOIHFSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167922
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

CAS RN

852956-37-7
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852956-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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